molecular formula C11H13Cl B3317778 4-(3-Chloropropyl)styrene CAS No. 97344-49-5

4-(3-Chloropropyl)styrene

Cat. No. B3317778
CAS RN: 97344-49-5
M. Wt: 180.67 g/mol
InChI Key: NTBQZBPZGVORFH-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)styrene is a chemical compound with the molecular formula C11H13Cl . It has an average mass of 180.674 Da and a monoisotopic mass of 180.070572 Da .


Synthesis Analysis

The synthesis of 4-(3-Chloropropyl)styrene involves complex processes. For instance, in one study, (3-chloropropyl) trimethoxysilane was used in the synthesis of a new silane coupling agent . In another study, styrene was polymerized using a free-radical polymerization mechanism .


Molecular Structure Analysis

The molecular structure of 4-(3-Chloropropyl)styrene is characterized by its molecular formula C11H13Cl . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving 4-(3-Chloropropyl)styrene are complex and can involve multiple pathways. For example, styrene can undergo a complex multichannel process with strong pressure and temperature dependencies .

Scientific Research Applications

Synthesis and Polymerization

4-(3-Chloropropyl)styrene, a functionalized styrene, has been synthesized and polymerized in various studies. Montheard et al. (1989) synthesized this compound and investigated its polymerization, molecular weights, glass transition temperature, and thermal degradation (Montheard, Boinon, & Benayad, 1989). Another study by Hirao et al. (1996) focused on synthesizing end-functionalized polymers with 4-vinylphenyl group using this compound, highlighting the control over molecular weights and end functionalities (Hirao, Hayashi, & Nakahama, 1996).

Material Synthesis and Characterization

Jaymand (2011) described the synthesis and characterization of novel poly (4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposites, emphasizing their synthesis process and the properties of the resulting materials (Jaymand, 2011). Similarly, Safa et al. (2004) reported on the synthesis and characterization of new polymer systems containing bulky tris(trimethylsilyl)methyl substituents, focusing on the impact of these substituents on the properties of the polymers (Safa et al., 2004).

Application in Biocides

Kanazawa, Ikeda, and Endo (1994) explored polymeric phosphonium salts, using 4-(3-chloropropyl)styrene, for their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, noting the impact of side-chain length on antibacterial efficiency (Kanazawa, Ikeda, & Endo, 1994).

Biotransformation Studies

Manini et al. (2003) assessed the biotransformation of the arene moiety of styrene in volunteers and workers, analyzing minor metabolic routes involving the oxidation of the arene moiety of styrene, such as the formation of 4-vinylphenol (Manini et al., 2003).

properties

IUPAC Name

1-(3-chloropropyl)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBQZBPZGVORFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)styrene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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